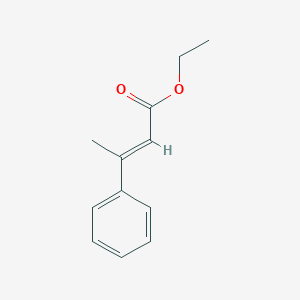

Ethyl 3-phenylbut-2-enoate

Description

BenchChem offers high-quality Ethyl 3-phenylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-phenylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHSWOMMFBMLL-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304961 | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-72-9 | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-phenylbut-2-enoate (CAS Number: 1504-72-9), a valuable α,β-unsaturated ester with applications in organic synthesis and potential as a building block for novel therapeutic agents. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities, with a focus on its interaction with key cellular signaling pathways.

Core Data Presentation

Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 3-phenylbut-2-enoate is presented below. It is important to note that while some data is experimentally determined, other values are predicted based on its chemical structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 1504-72-9 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | ethyl (2E)-3-phenylbut-2-enoate | |

| Synonyms | (E)-Ethyl 3-phenylbut-2-enoate, Ethyl 3-phenylcrotonate | [1] |

| Boiling Point | No data available | [1] |

| Density | No data available | |

| Refractive Index | No data available | |

| Solubility | Expected to be soluble in common organic solvents. | [2] |

| Storage | Sealed in dry, room temperature. | [1] |

Spectroscopic Data

The expected spectroscopic features for Ethyl 3-phenylbut-2-enoate are summarized below, based on data for structurally similar compounds.

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | Signals for the ethyl group (quartet and triplet), a singlet for the methyl group on the butenoate chain, a singlet for the vinylic proton, and signals for the aromatic protons of the phenyl group. A reported spectrum shows: δ 7.37-7.29 (m, 3H), 7.22-7.20 (m, 2H), 5.91 (s, 1H), 4.00 (q, J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.08 (t, J = 7.2 Hz, 3H).[3] |

| ¹³C NMR (CDCl₃) | Distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl carbon, and the carbons of the phenyl ring. A reported spectrum shows: δ 166.0, 155.4, 141.0, 128.0, 127.8, 126.9, 117.9, 59.8, 27.2, 14.0.[3] |

| Infrared (IR) | A strong absorption band in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ester group. Bands for C=C stretching and aromatic C-H stretching are also anticipated. A reported spectrum shows peaks at 3029, 2891, 1747, 1728, 1250, 1190, 750, 681 cm⁻¹.[3] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain. |

Experimental Protocols: Synthesis of Ethyl 3-phenylbut-2-enoate

The synthesis of Ethyl 3-phenylbut-2-enoate can be achieved through several established olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its high yield and stereoselectivity for the (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction

Reaction: Acetophenone + Triethyl phosphonoacetate → Ethyl 3-phenylbut-2-enoate + Diethyl phosphate

Protocol:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil.

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dissolved in anhydrous THF via a dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Olefination Reaction:

-

Cool the resulting clear solution of the phosphonate carbanion to 0 °C.

-

Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3-phenylbut-2-enoate.

-

Wittig Reaction

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.1 equivalents) in anhydrous THF.

-

Add acetophenone (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide byproduct.

Reformatsky Reaction

This reaction proceeds via a β-hydroxy ester intermediate, which is then dehydrated to the α,β-unsaturated ester.

Protocol:

-

Formation of the β-Hydroxy Ester:

-

Activate zinc dust (2.0 equivalents) by stirring with 1 M hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

In a round-bottom flask under an inert atmosphere, add the activated zinc and a crystal of iodine in anhydrous THF.

-

Add a small amount of a solution of ethyl 2-bromoacetate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF to initiate the reaction.

-

Add the remaining solution of the bromoester and ketone dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture for 2-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Dehydration:

-

Dissolve the crude β-hydroxy ester in toluene containing a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

After dehydration is complete, cool the mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

-

Mandatory Visualizations

Synthesis Workflows

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Caption: Reformatsky Reaction and Dehydration Workflow.

Potential Biological Activity and Signaling Pathways

Ethyl 3-phenylbut-2-enoate, as an α,β-unsaturated carbonyl compound, is a potential Michael acceptor. This reactivity allows it to covalently modify nucleophilic residues, such as cysteine, in proteins, thereby modulating their function and affecting cellular signaling pathways. Two key pathways that can be influenced by such compounds are the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as α,β-unsaturated esters, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[4][5][6][7][8]

Caption: Modulation of the Keap1-Nrf2 Pathway.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is bound to the inhibitory protein IκB in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB pathway.[9] They can potentially achieve this by covalently modifying components of the signaling cascade, such as the IκB kinase (IKK) complex, thereby preventing the degradation of IκB.

Caption: Potential Inhibition of the NF-κB Pathway.

References

- 1. 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-phenylbut-2-enoate from Acetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the principal synthetic routes for converting acetophenone into ethyl 3-phenylbut-2-enoate, an α,β-unsaturated ester with applications as a versatile intermediate in organic synthesis. This document details the reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of the most effective methodologies, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Reformatsky reaction. The information is intended to assist chemical researchers and drug development professionals in selecting and executing the optimal synthetic strategy based on desired yield, stereoselectivity, and available resources.

Overview of Synthetic Strategies

The transformation of a ketone, such as acetophenone, into an α,β-unsaturated ester like ethyl 3-phenylbut-2-enoate is a cornerstone of modern organic synthesis. This conversion is primarily achieved through olefination reactions, which form a new carbon-carbon double bond. The most prominent and reliable methods for this specific synthesis are:

-

The Horner-Wadsworth-Emmons (HWE) Reaction: Renowned for its high efficiency and stereoselectivity, the HWE reaction utilizes a phosphonate-stabilized carbanion to react with the ketone, typically favoring the formation of the (E)-isomer. The water-soluble nature of its phosphate byproduct simplifies purification.[1][2]

-

The Wittig Reaction: A classic and dependable olefination method, the Wittig reaction employs a phosphonium ylide. While effective, it may result in lower yields and presents challenges in removing the triphenylphosphine oxide byproduct compared to the HWE reaction.[1][3]

-

The Reformatsky Reaction: This method involves the reaction of an α-halo ester with acetophenone in the presence of zinc metal.[4] It initially forms a β-hydroxy ester, which must then be dehydrated to yield the target α,β-unsaturated ester.[1][5]

The selection among these routes depends on specific experimental goals, such as maximizing yield, controlling stereochemistry, or simplifying the purification process.[1]

Caption: Primary synthetic pathways from acetophenone.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a highly favored method for synthesizing α,β-unsaturated esters due to its superior yields and high (E)-stereoselectivity.[2][6] The reaction involves the nucleophilic addition of a phosphonate carbanion, generated by deprotonating a phosphonate ester with a base, to the carbonyl carbon of acetophenone.[2][7] The resulting intermediate collapses to form the alkene and a water-soluble dialkylphosphate salt, which is easily removed during aqueous work-up.[2]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of α,β-unsaturated esters from ketones.[1][8]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Ylide:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask.[1][8]

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1-1.2 equivalents) dropwise to the stirred suspension.[1][8]

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.[8]

-

-

Reaction with Acetophenone:

-

Work-up and Purification:

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8][9]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8][9]

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure ethyl 3-phenylbut-2-enoate.[1][8]

-

Caption: Horner-Wadsworth-Emmons experimental workflow.

Wittig Reaction

The Wittig reaction is a foundational method for converting ketones and aldehydes into alkenes.[3][10] The reaction involves a triphenyl phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon of acetophenone.[11] This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide.[12] While reliable, purification can be complicated by the need to remove the triphenylphosphine oxide byproduct via chromatography.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the Wittig olefination.[1]

Materials:

-

Ethyl (triphenylphosphoranylidene)acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous THF.

-

Add acetophenone (1.0 equivalent) to the solution.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can also be heated to reflux if necessary.

-

Monitor the consumption of the starting materials by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude residue directly by column chromatography on silica gel to separate the ethyl 3-phenylbut-2-enoate from the triphenylphosphine oxide byproduct.

-

Reformatsky Reaction

The Reformatsky reaction offers an alternative route that proceeds through a β-hydroxy ester intermediate.[13] An organozinc reagent, or 'Reformatsky enolate', is first generated by treating an α-halo ester (e.g., ethyl bromoacetate) with zinc dust.[4][14] This enolate then adds to the carbonyl of acetophenone.[15] The resulting β-hydroxy ester is isolated and subsequently dehydrated under acidic conditions to furnish the final α,β-unsaturated product.

Detailed Experimental Protocol

This two-step protocol is based on general procedures for the Reformatsky reaction and subsequent dehydration.[1][13]

Materials:

-

Activated zinc dust

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Ethyl bromoacetate

-

Acetophenone

-

1 M Hydrochloric acid (HCl)

-

p-Toluenesulfonic acid (for dehydration step)

Procedure:

-

Formation of the β-Hydroxy Ester:

-

Activate zinc dust (2.0 equivalents) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.[1]

-

In a flask under an inert atmosphere, add the activated zinc and a crystal of iodine in anhydrous THF.

-

Prepare a solution of ethyl bromoacetate (1.5 equivalents) and acetophenone (1.0 equivalent) in anhydrous THF.

-

Add a small amount of this solution to the zinc suspension to initiate the reaction (indicated by the disappearance of the iodine color).

-

Add the remaining solution dropwise at a rate that maintains a gentle reflux. Stir for 2-6 hours after the addition is complete.[1]

-

Cool the reaction to 0 °C and quench by adding a saturated aqueous solution of NH₄Cl or dilute acid.

-

Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude β-hydroxy ester by column chromatography.

-

-

Dehydration to Ethyl 3-phenylbut-2-enoate:

-

Dissolve the purified β-hydroxy ester in a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, wash with a saturated sodium bicarbonate solution and then brine, dry the organic layer, and concentrate.

-

Purify the final product by column chromatography or vacuum distillation.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic method is critical and should be guided by the specific requirements of the research, including desired yield, stereoselectivity, and ease of purification.[1] The Horner-Wadsworth-Emmons reaction generally provides the highest yields and stereoselectivity for the (E)-isomer, with the significant advantage of a simple aqueous work-up to remove the phosphate byproduct.[1]

| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reformatsky Reaction |

| Starting Materials | Acetophenone, Triethyl phosphonoacetate, Base (e.g., NaH) | Acetophenone, Ethyl (triphenylphosphoranylidene)acetate | Acetophenone, Ethyl bromoacetate, Zinc |

| Typical Yield | 85-95% | 70-85% | 60-75% (overall) |

| Stereoselectivity | Highly (E)-selective | Moderately (E)-selective (with stabilized ylides) | Not directly applicable (forms intermediate) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Room Temperature to Reflux |

| Reaction Time | 2-12 hours | 12-24 hours | 2-6 hours (Step 1) |

| Byproduct Removal | Aqueous Extraction (Phosphate salts) | Chromatography (Triphenylphosphine oxide) | Aqueous Work-up (Zinc salts) |

| (Data adapted from comparative studies on similar substrates[1]) |

General Experimental and Analytical Workflow

Regardless of the chosen synthetic route, a systematic workflow is essential for successful synthesis, purification, and characterization of the final product. This involves careful execution of the reaction, diligent monitoring, thorough work-up and purification, and conclusive analytical characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

The Rising Potential of Ethyl 3-Phenylbut-2-enoate Derivatives in Therapeutic Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenylbut-2-enoate and its derivatives represent an emerging class of organic compounds characterized by an α,β-unsaturated ester core. While comprehensive biological data on these specific molecules is still developing, the structural motif is prevalent in numerous biologically active compounds. This technical guide synthesizes the current understanding of the potential biological activities of ethyl 3-phenylbut-2-enoate derivatives, drawing parallels from structurally related molecules. It details potential anticancer, anti-inflammatory, and antimicrobial properties and provides standardized experimental protocols to facilitate further investigation. This document aims to be a foundational resource for researchers exploring the therapeutic promise of this chemical scaffold.

Introduction: The α,β-Unsaturated Ester Core

Ethyl 3-phenylbut-2-enoate belongs to a class of compounds that are of significant interest in medicinal chemistry.[1] The core structure, featuring an α,β-unsaturated system, is a known pharmacophore that imparts reactivity and potential for biological interaction.[2] Although research specifically on ethyl 3-phenylbut-2-enoate derivatives is in its early stages, related compounds like cinnamic acid esters, 4-phenylbutyrate derivatives, and butenoic acid analogues have demonstrated a range of pharmacological activities.[2] These activities suggest that derivatives of ethyl 3-phenylbut-2-enoate are promising candidates for investigation as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The ester form, being more lipophilic, may also serve as a prodrug, potentially improving pharmacokinetic profiles.[3][4]

Potential Biological Activities

Based on the activities of structurally analogous compounds, the following therapeutic areas are of high interest for the investigation of ethyl 3-phenylbut-2-enoate derivatives.

Anticancer Activity

Derivatives of 4-phenylbutyrate have shown potential as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MCF-7) carcinoma.[2] The proposed mechanisms often involve the inhibition of enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) or pyruvate dehydrogenase kinase 2.[2] Inhibition of these enzymes can lead to cell cycle arrest and apoptosis.[2] Similarly, studies on the parent compound, 3-methyl-2-phenylbut-2-enoic acid, suggest an ability to induce apoptosis in cancer cells.[4][5]

A potential signaling pathway for the anticancer activity is illustrated below.

Figure 1: Potential anticancer signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of butenoic acid derivatives has been explored.[2] For instance, 4-phenyl-3-butenoic acid has been shown to inhibit adjuvant-induced polyarthritis in animal models.[2] This activity is thought to be mediated through the inhibition of peptidylglycine alpha-monooxygenase (PAM), an enzyme involved in the biosynthesis of neuropeptide mediators of inflammation, and is independent of cyclooxygenase (COX) inhibition.[2][6] In contrast, other related derivatives have been found to suppress the expression of COX-2 and the NF-κB signaling pathway.[2] Inhibition of the NF-κB pathway is a key mechanism for reducing the production of pro-inflammatory mediators.[4]

A potential signaling pathway for the anti-inflammatory activity is shown below.

Figure 2: Potential anti-inflammatory signaling pathway.

Antimicrobial Activity

Cinnamic acid and its ester derivatives are well-known for their antimicrobial properties.[2] The α,β-unsaturated carbonyl moiety is considered a key pharmacophore contributing to this action.[2] The lipophilicity conferred by the ester group can enhance the permeability of the compound across microbial cell membranes, potentially leading to increased efficacy against bacteria, viruses, and fungi.[2]

Quantitative Data Summary

Specific quantitative data (e.g., IC₅₀, MIC) for the biological activity of ethyl 3-phenylbut-2-enoate derivatives are not extensively available in public literature.[2] The following tables present hypothetical data based on typical findings for compounds with similar reported activities to guide experimental design and data presentation.[5]

Table 1: Hypothetical Anti-inflammatory Activity of a 3-Phenylbut-2-enoic Acid Derivative [5]

| Pro-inflammatory Cytokine | Assay System | Test Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

|---|---|---|---|---|

| TNF-α | LPS-stimulated RAW 264.7 macrophages | 10 | 45 ± 5.2 | 12.5 |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | 10 | 38 ± 4.1 | 18.2 |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | 10 | 41 ± 3.8 | 15.7 |

Table 2: Hypothetical Anticancer Activity (Cytotoxicity) of a 3-Phenylbut-2-enoic Acid Derivative [5]

| Cell Line | Cancer Type | Exposure Time (hours) | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |

| A549 | Lung Carcinoma | 48 | 15.2 |

| HL-60 | Promyelocytic Leukemia | 48 | 5.1 |

Experimental Protocols

The following section details methodologies for the synthesis of ethyl 3-phenylbut-2-enoate derivatives and for the evaluation of their potential biological activities.

Synthesis Protocols

The synthesis of ethyl 3-phenylbut-2-enoate derivatives can be achieved through several established organic chemistry reactions, including the Wittig reaction, Knoevenagel condensation, or a two-step process involving condensation followed by esterification.[2][4]

A general workflow for synthesis and subsequent biological screening is outlined below.

Figure 3: General workflow for synthesis and screening.

Protocol 4.1.1: Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid [4][5]

-

Condensation:

-

Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol or methanol and cool it in an ice bath.

-

Slowly add a mixture of a substituted acetophenone and isobutyraldehyde to the cooled basic solution with continuous stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Oxidation:

-

Dissolve the crude condensation product in a suitable solvent such as acetone.

-

Slowly add an aqueous solution of potassium permanganate to the mixture while stirring vigorously, maintaining the temperature below 30°C.

-

Continue stirring at room temperature until the purple color of the permanganate disappears.

-

Filter the mixture to remove manganese dioxide and acidify the filtrate to precipitate the carboxylic acid.

-

Collect the product by filtration and purify by recrystallization.

-

Protocol 4.1.2: Fischer Esterification to Ethyl 3-Phenylbut-2-enoate Derivative [5]

-

Combine the synthesized 3-phenylbut-2-enoic acid derivative and a large excess of anhydrous ethanol in a round-bottom flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the mixture to reflux for several hours, optionally using a Dean-Stark apparatus to remove water.

-

After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Biological Activity Assays

Protocol 4.2.1: In Vitro Anticancer Activity (MTT Assay) [5]

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ values.

Protocol 4.2.2: In Vitro Anti-inflammatory Activity Assay (LPS-stimulated Macrophages) [5]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration relative to the LPS-stimulated control and determine IC₅₀ values.

Protocol 4.2.3: Antimicrobial Activity (Broth Microdilution Method)

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Ethyl 3-phenylbut-2-enoate derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Based on the established biological activities of structurally related molecules, there is a strong rationale for investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents. The α,β-unsaturated ester core provides a versatile scaffold for chemical modification to optimize activity and selectivity. The protocols and data presented in this guide offer a foundational framework for researchers to initiate and advance the exploration of these compounds. Future work should focus on synthesizing a library of derivatives with diverse substitutions on the phenyl ring and systematically evaluating their biological activities to establish clear structure-activity relationships (SAR). Such studies will be crucial in unlocking the full therapeutic potential of this chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3-phenylbut-2-enoate as a synthetic intermediate

An In-depth Technical Guide to Ethyl 3-phenylbut-2-enoate and Its Derivatives as Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-phenylbut-2-enoate and its methylated analog, ethyl 3-methyl-2-phenylbut-2-enoate, as versatile intermediates in organic synthesis. The document details their physicochemical properties, comparative analysis of major synthetic routes, and reactivity in key transformations. Emphasis is placed on their potential applications in drug discovery, drawing connections between their structural motifs and the modulation of significant biological pathways. Detailed experimental protocols for their synthesis and key reactions are provided, alongside visualizations of reaction workflows and relevant signaling pathways to support research and development efforts.

Introduction

Ethyl 3-phenylbut-2-enoate and its derivatives are α,β-unsaturated esters that serve as valuable building blocks in organic chemistry. While the user's topic of interest is "Ethyl 3-phenylbut-2-enoate," the preponderance of detailed synthetic and reactivity data in the scientific literature relates to its close analog, ethyl 3-methyl-2-phenylbut-2-enoate . This guide will therefore focus primarily on the latter, as it represents a more extensively characterized and utilized synthetic intermediate. For clarity, a comparative summary of the known properties of both compounds is provided.

Ethyl 3-methyl-2-phenylbut-2-enoate's structure, which includes a tetrasubstituted α,β-unsaturated system, presents unique reactivity and steric challenges, making it an interesting substrate for methodological studies.[1] The parent acid of this ester, 3-methyl-2-phenylbut-2-enoic acid, and its derivatives have been investigated for their potential anti-inflammatory and anticancer properties.[2][3] As a more lipophilic derivative, the ethyl ester may serve as a prodrug or a lead compound for further optimization in drug development programs.[2][4]

Physicochemical and Spectroscopic Data

Quantitative data for these compounds is compiled below. Notably, while some experimental data exists for (E)-ethyl 3-phenylbut-2-enoate, many physical properties for ethyl 3-methyl-2-phenylbut-2-enoate are not widely reported and are often inferred from similar structures.[2][3]

Table 1: Comparative Physicochemical Properties

| Property | Ethyl 3-methyl-2-phenylbut-2-enoate | (E)-Ethyl 3-phenylbut-2-enoate |

| CAS Number | 6335-78-0[2] | 1504-72-9 |

| Molecular Formula | C₁₃H₁₆O₂[2] | C₁₂H₁₄O₂ |

| Molecular Weight | 204.27 g/mol [3] | 190.24 g/mol |

| Appearance | Colorless to pale yellow liquid (typical)[5] | Yellow oil |

| Boiling Point | Not available[2][6] | 142-144 °C at 15 mmHg |

| Density | Not available[2][6] | 1.042 g/mL at 25 °C |

| Solubility | Soluble in common organic solvents[5] | Not specified |

Expected Spectroscopic Data for Ethyl 3-methyl-2-phenylbut-2-enoate:

-

¹H NMR: Signals for the ethyl group (a quartet and a triplet), methyl groups on the butenoate chain, and aromatic protons of the phenyl group are expected.[2]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (204.26 g/mol ).[2] Common fragmentation patterns would likely involve the loss of the ethoxy group or portions of the butenoate chain.[2]

Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate

The synthesis of this tetrasubstituted alkene can be challenging due to steric hindrance.[7] The most common and effective methods include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Reformatsky reaction.[7] A two-step condensation-esterification route is also viable.[4]

Table 2: Comparison of Synthetic Routes [2]

| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Reformatsky Reaction |

| Starting Materials | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Triethyl 2-phosphonopropionate, Base | Acetophenone, Ethyl 2-bromopropanoate, Zinc |

| Typical Yield | 70-85% | 85-95% | 60-75% |

| Stereoselectivity (E:Z) | Moderately E-selective | Highly E-selective | Not directly applicable (forms β-hydroxy ester) |

| Reaction Time | 12-24 hours | 2-12 hours | 2-6 hours (plus dehydration) |

| Byproduct Removal | Chromatography (Triphenylphosphine oxide) | Aqueous extraction (Phosphate salts) | Aqueous workup (Zinc salts) |

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often the preferred method due to its high yield, high stereoselectivity for the (E)-isomer, and the easy removal of the water-soluble phosphate byproduct.[2]

Caption: General workflow for the Horner-Wadsworth-Emmons synthesis.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction [2]

-

Materials: Acetophenone, Triethyl 2-phosphonopropionate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl solution, Ethyl acetate, Brine, Anhydrous Na₂SO₄.

-

Procedure:

-

Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to 0 °C.

-

Slowly add triethyl 2-phosphonopropionate (1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C and add acetophenone (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent).

-

Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis.[2] While reliable, it often results in slightly lower yields compared to the HWE reaction and requires chromatographic separation of the product from the triphenylphosphine oxide byproduct.[2]

References

Hydrolysis of Ethyl 3-phenylbut-2-enoate to 3-phenylbut-2-enoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis of ethyl 3-phenylbut-2-enoate to its corresponding carboxylic acid, 3-phenylbut-2-enoic acid. Both acid- and base-catalyzed hydrolysis methods are discussed in detail, including reaction mechanisms, experimental protocols, and quantitative data from related reactions. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

Ethyl 3-phenylbut-2-enoate is an α,β-unsaturated ester, a class of compounds that are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and fine chemicals. The hydrolysis of the ester functionality to a carboxylic acid is a fundamental transformation that allows for further synthetic modifications or for the evaluation of the biological activity of the resulting acid. 3-Phenylbut-2-enoic acid and its derivatives have been investigated for their potential biological activities.

This guide will explore the two primary methods for the hydrolysis of ethyl 3-phenylbut-2-enoate: acid-catalyzed and base-catalyzed (saponification) reactions. The mechanisms of both transformations will be illustrated, and detailed experimental procedures will be provided.

Reaction Mechanisms

The hydrolysis of an ester can be effectively catalyzed by either an acid or a base. The choice of catalyst can influence the reaction conditions and the work-up procedure.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Ethyl 3-phenylbut-2-enoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-phenylbut-2-enoate. The information presented is curated for professionals in research, scientific, and drug development fields to ensure the integrity and reliability of this compound in experimental and developmental settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 3-phenylbut-2-enoate is crucial for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 1504-72-9 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Boiling Point | 142-144 °C at 15 mm Hg | [1] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Appearance | Yellow oil | [1] |

Stability Profile

While specific, quantitative stability data for Ethyl 3-phenylbut-2-enoate is not extensively available in peer-reviewed literature, its chemical structure suggests susceptibility to two primary degradation pathways: hydrolysis and oxidation.

Potential Degradation Pathways:

-

Hydrolysis: The ester functional group in Ethyl 3-phenylbut-2-enoate can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to yield 3-phenylbut-2-enoic acid and ethanol.

-

Oxidation: The presence of a carbon-carbon double bond and a phenyl group makes the molecule susceptible to oxidation. Similar compounds have been shown to degrade in the presence of air (oxygen).[2] Potential oxidation products could include benzaldehyde and benzoic acid.[2] The double bond can also undergo reactions such as hydrogenation and halogenation.[3]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. Based on ICH guidelines, a forced degradation study for Ethyl 3-phenylbut-2-enoate would typically involve exposing it to the following conditions:

-

Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress: e.g., heating at a temperature below its boiling point.

-

Photostability: e.g., exposure to UV and visible light.

The following table summarizes potential degradation products that could be anticipated based on the structure of Ethyl 3-phenylbut-2-enoate and data from related compounds.

| Degradation Condition | Potential Degradation Products |

| Acid/Base Hydrolysis | 3-Phenylbut-2-enoic acid, Ethanol |

| Oxidation | Benzaldehyde, Benzoic Acid, Epoxides, Diols |

| Thermal | Isomers, Oligomers |

| Photolytic | Isomers, Cyclization products |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of Ethyl 3-phenylbut-2-enoate.

Storage Conditions:

Based on supplier recommendations and the compound's chemical nature, the following storage conditions are advised:

| Parameter | Recommendation |

| Temperature | 2-8°C[4] |

| Atmosphere | Sealed in a dry, inert atmosphere[5] |

| Light | Keep in a dark place[5] |

| Container | Tightly sealed, appropriate for organic liquids |

Storing the compound in an organic solvent may also inhibit degradation.[2]

Handling Precautions:

Standard laboratory safety practices should be employed when handling Ethyl 3-phenylbut-2-enoate.

-

Handle in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid contact with skin and eyes.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][7]

Experimental Protocols

General Protocol for a Forced Degradation Study:

This protocol outlines a general procedure for conducting a forced degradation study on Ethyl 3-phenylbut-2-enoate.

-

Sample Preparation: Prepare solutions of Ethyl 3-phenylbut-2-enoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 60°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Keep at room temperature for a specified period.

-

Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Keep at room temperature for a specified period.

-

Thermal Degradation: Store a solid or liquid sample at an elevated temperature (e.g., 70°C) for a specified period.

-

Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate the parent compound from any degradation products.

-

Peak Identification: Identify and characterize the degradation products using techniques such as mass spectrometry and NMR.

Visualizations

The following diagrams illustrate key aspects of the stability and handling of Ethyl 3-phenylbut-2-enoate.

Caption: Potential degradation pathways of Ethyl 3-phenylbut-2-enoate.

Caption: Workflow for proper handling and storage.

Caption: Decision tree for assessing the stability of Ethyl 3-phenylbut-2-enoate.

References

- 1. Ethyl 3-hydroxybut-2-enoate | C6H10O3 | CID 54692957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 704-80-3|(E)-3-Phenylbut-2-enoic acid|BLD Pharm [bldpharm.com]

- 6. (E)-ethyl 2-oxo-4-phenylbut-3-enoate | 17451-20-6 [chemicalbook.com]

- 7. 1504-72-9|(E)-Ethyl 3-phenylbut-2-enoate|BLD Pharm [bldpharm.com]

- 8. medcraveonline.com [medcraveonline.com]

Methodological & Application

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 3-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supplementary information for the synthesis of Ethyl 3-phenylbut-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a valuable tool in organic synthesis, particularly for the stereoselective formation of α,β-unsaturated esters.[1] The HWE reaction is often favored for its high yields and the formation of predominantly E-alkenes.[2][3]

Overview

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[2] In this specific application, the phosphonate carbanion derived from triethyl phosphonoacetate reacts with acetophenone to yield Ethyl 3-phenylbut-2-enoate. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, allowing for a straightforward purification by aqueous extraction.[2][4]

Data Presentation

The following table summarizes the key quantitative data for the Horner-Wadsworth-Emmons synthesis of Ethyl 3-phenylbut-2-enoate, offering a clear comparison with other common olefination reactions.[5]

| Parameter | Horner-Wadsworth-Emmons Reaction | Wittig Reaction | Reformatsky Reaction |

| Starting Materials | Acetophenone, Triethyl 2-phosphonopropionate | Acetophenone, Ethyl 2-(triphenylphosphoranylidene)propanoate | Acetophenone, Ethyl 2-bromopropanoate, Zinc |

| Typical Yield | 85-95% | 70-85% | 60-75% |

| Stereoselectivity (E:Z ratio) | Highly E-selective | Moderately E-selective | Not directly applicable (forms β-hydroxy ester intermediate) |

| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux | Room temperature to reflux |

| Reaction Time | 2-12 hours | 12-24 hours | 2-6 hours |

| Byproduct Removal | Aqueous extraction (Phosphate salts) | Chromatography (Triphenylphosphine oxide) | Aqueous workup (Zinc salts) |

Experimental Protocol

This protocol is a representative procedure for the synthesis of Ethyl 3-phenylbut-2-enoate using the Horner-Wadsworth-Emmons reaction.[5][6]

Materials:

-

Acetophenone

-

Triethyl phosphonoacetate[6]

-

Sodium hydride (NaH), 60% dispersion in mineral oil[6]

-

Anhydrous Tetrahydrofuran (THF)[6]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution[6]

-

Brine (saturated aqueous NaCl solution)[6]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

-

Ethyl acetate (for extraction and chromatography)[5]

-

Hexanes (for chromatography)[6]

Equipment:

-

Flame-dried round-bottom flask with a magnetic stirrer

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.[6]

-

Cool the flask to 0 °C using an ice bath.[6]

-

Carefully add sodium hydride (1.2 equivalents) to the stirred THF.[6]

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.[6]

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.[5][6] This process forms the phosphonate carbanion.[6]

-

-

Reaction with Acetophenone:

-

Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.[6]

-

Cool the previously prepared ylide solution back to 0 °C.[5]

-

Slowly add the acetophenone solution to the ylide solution dropwise.[5][6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or overnight.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[5][6]

-

Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][6]

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Ethyl 3-phenylbut-2-enoate.[5][6]

-

Visualizations

Reaction Mechanism:

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.[2][3]

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Experimental Workflow:

The following diagram outlines the key steps in the synthesis and purification of Ethyl 3-phenylbut-2-enoate.

Caption: Experimental workflow for HWE synthesis.

References

Application Note: Synthesis of Ethyl 3-Phenylbut-2-enoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of ethyl 3-phenylbut-2-enoate from 3-phenylbut-2-enoic acid and ethanol using a classic Fischer esterification reaction. This method offers a straightforward and efficient route to this α,β-unsaturated ester, which serves as a valuable building block in organic synthesis and drug discovery. This document outlines the reaction conditions, purification methods, and expected analytical data for the final product.

Introduction

Ethyl 3-phenylbut-2-enoate is a versatile intermediate in organic synthesis, utilized in the construction of more complex molecular architectures. The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, and in this protocol, the use of excess ethanol shifts the equilibrium towards the formation of the desired ester product.[2] Sulfuric acid is employed as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Experimental Protocol

Materials

-

3-Phenylbut-2-enoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-phenylbut-2-enoic acid and a significant excess of anhydrous ethanol.

-

Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3] Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[4] Dissolve the residue in ethyl acetate and transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[3][4]

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-phenylbut-2-enoate.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure ester.

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Phenylbut-2-enoic acid | 1.0 equivalent |

| Anhydrous Ethanol | Excess (can be used as solvent) |

| Concentrated Sulfuric Acid | Catalytic amount (e.g., 3-5 mol%) |

| Reaction Conditions | |

| Temperature | Reflux temperature of ethanol (~78 °C) |

| Reaction Time | 2 - 4 hours |

| Product Information | |

| Product Name | Ethyl 3-phenylbut-2-enoate |

| Expected Yield | ~82% (for the Z-isomer)[5] |

| Appearance | Yellow oil[5] |

Characterization Data for Ethyl (Z)-3-phenylbut-2-enoate[6]

| Analysis | Data |

| IR (KBr, cm⁻¹) | 3029, 2891, 1747, 1728, 1250, 1190, 750, 681 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.37-7.29 (m, 3H), 7.22-7.20 (m, 2H), 5.91 (s, 1H), 4.00 (q, J = 7.2 Hz, 2H), 2.18 (s, 3H), 1.08 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) 166.0, 155.4, 141.0, 128.0, 127.8, 126.9, 117.9, 59.8, 27.2, 14.0 |

Visualizations

Fischer Esterification Workflow

Caption: Workflow for the synthesis of Ethyl 3-phenylbut-2-enoate.

Signaling Pathway (General Fischer Esterification Mechanism)

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 3-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylbut-2-enoate is an α,β-unsaturated ester, a class of compounds that typically serve as Michael acceptors in organic synthesis. The Michael addition, a conjugate 1,4-addition of a nucleophile, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. However, the reactivity of ethyl 3-phenylbut-2-enoate in such reactions is significantly impeded by steric hindrance.[1][2] The presence of a phenyl and a methyl group at the β-position creates a sterically congested environment, making nucleophilic attack at this position challenging compared to less substituted α,β-unsaturated esters like ethyl crotonate or ethyl cinnamate.[2]

Despite its lower reactivity, understanding the potential for Michael additions with this substrate is valuable for the synthesis of complex molecular architectures. This document provides an overview of the Michael addition reaction, discusses the challenges associated with ethyl 3-phenylbut-2-enoate, and presents a detailed protocol for a closely related and synthetically important reaction: the synthesis of Warfarin, which utilizes a Michael addition as a key step.

Michael Addition: An Overview

The Michael addition reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). Common Michael donors include stabilized enolates (e.g., from malonic esters), organocuprates (Gilman reagents), amines, and thiols. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form the active nucleophile.

Challenges in Michael Additions with Ethyl 3-phenylbut-2-enoate

The significant steric bulk around the β-carbon of ethyl 3-phenylbut-2-enoate makes it a relatively unreactive Michael acceptor.[1][2] Consequently, forcing conditions or highly reactive nucleophiles may be required to achieve successful conjugate addition. The literature lacks a substantial body of work detailing successful Michael additions with this specific substrate, underscoring the synthetic challenge it presents.

Analogous Application: Synthesis of Warfarin and its Derivatives

To illustrate the utility of the Michael addition in the synthesis of pharmaceuticals, a detailed protocol for the synthesis of Warfarin is provided below. This reaction involves the Michael addition of 4-hydroxycoumarin to 4-phenylbut-3-en-2-one. While the Michael acceptor is a ketone rather than an ester, the fundamental principle of the reaction is directly analogous and serves as an excellent model. Warfarin is a widely used anticoagulant, and its synthesis is a classic example of the application of the Michael addition in medicinal chemistry.[3][4]

Quantitative Data for Warfarin Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of Warfarin and a representative analog.

| Entry | Michael Acceptor | Michael Donor | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | 4-phenylbut-3-en-2-one | 4-hydroxycoumarin | Alum | Reflux | 120 min | 87 | [4] | |

| 2 | Cyclohexylidenepropan-2-one | 4-hydroxycoumarin | L-proline | DMSO | 70 °C | - | - | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin) via Michael Addition[4]

This protocol describes the alum-catalyzed Michael addition of 4-hydroxycoumarin to 4-phenylbut-3-en-2-one.

Materials:

-

4-hydroxycoumarin

-

Benzaldehyde

-

Acetone

-

Alum (KAl(SO₄)₂·12H₂O)

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of the Michael Acceptor (in situ): In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), acetone (1 mmol), and benzaldehyde (1 mmol).

-

Catalyst Addition: Add alum (0.3 g) to the mixture.

-

Reaction: Reflux the reaction mixture for 120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-hydroxycoumarin is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Visualizations

Caption: General mechanism of the Michael addition reaction.

Caption: Experimental workflow for the synthesis of Warfarin.

References

Application Notes and Protocols for the Selective Reduction of the Carbon-Carbon Double Bond in Ethyl 3-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methodologies for the selective 1,4-conjugate reduction of the carbon-carbon double bond in ethyl 3-phenylbut-2-enoate to yield ethyl 3-phenylbutanoate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocols detailed below cover a range of techniques, including catalytic hydrogenation, transfer hydrogenation, dissolving metal reduction, and enzymatic reduction, offering options for achieving high yields and stereoselectivity.

Introduction

Ethyl 3-phenylbut-2-enoate is an α,β-unsaturated ester, a class of compounds that are versatile building blocks in organic synthesis.[1] The conjugated system in this molecule allows for selective reduction of the C=C double bond (1,4-reduction or conjugate reduction) while preserving the ester functionality. The resulting saturated ester, ethyl 3-phenylbutanoate, is a valuable chiral building block in the development of various bioactive molecules. The choice of reduction methodology is critical and depends on factors such as desired stereochemistry, functional group tolerance, and process safety and scalability.

Methods for the Reduction of Ethyl 3-phenylbut-2-enoate

Several reliable methods are available for the selective reduction of the double bond in ethyl 3-phenylbut-2-enoate. These can be broadly categorized as:

-

Catalytic Hydrogenation: Utilizes hydrogen gas and a metal catalyst. Asymmetric variants allow for the synthesis of specific enantiomers.

-

Transfer Hydrogenation: A safer alternative to using hydrogen gas, employing a hydrogen donor in the presence of a catalyst.

-

Dissolving Metal/Hydride Reduction: Involves the use of a metal and a proton source, or a metal hydride complex.

-

Enzymatic Reduction: Employs enzymes, such as those from the Old Yellow Enzyme (OYE) family, for highly stereoselective reductions.[2]

The following sections provide detailed protocols and comparative data for these methods.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different reduction methods. Please note that yields and selectivities can be highly substrate and reaction condition dependent.

| Method | Catalyst/Reagent | Hydrogen Source | Typical Yield (%) | Enantioselectivity (% ee) | Key Features & Remarks |

| Asymmetric Catalytic Hydrogenation | Ru(II)-BINAP | H₂ gas | >90 | >95 | Excellent enantioselectivity, requires high-pressure equipment.[3] |

| Transfer Hydrogenation (Metal-Catalyzed) | [Ir(cod)Cl]₂/dppp, Cs₂CO₃ | 2-propanol | Good to Excellent | N/A (for this catalyst) | Avoids the use of H₂ gas, good functional group tolerance.[4] |

| Transfer Hydrogenation (Organocatalytic) | Chiral Phosphoric Acid / Amine | Hantzsch Ester | High | >90 | Metal-free, mild conditions, high enantioselectivity.[5] |

| Dissolving Metal/Hydride Reduction | NaBH₄ / NiCl₂·6H₂O | In situ from NaBH₄ | High | N/A | Cost-effective, simple procedure, generates nickel boride in situ.[6] |

| Enzymatic Reduction | Old Yellow Enzyme (OYE) | NAD(P)H | High | >99 | Extremely high enantioselectivity, mild aqueous conditions, requires cofactor regeneration.[7] |

Experimental Protocols

Asymmetric Catalytic Hydrogenation using a Noyori-type Catalyst

This protocol describes the enantioselective reduction of the C=C double bond using a chiral ruthenium-BINAP catalyst.

Materials:

-

Ethyl 3-phenylbut-2-enoate

-

[RuCl₂((R)-BINAP)]₂ or other suitable Ru(II)-BINAP precatalyst

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave/high-pressure reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the Ru(II)-BINAP precatalyst (0.1-1 mol%).

-

Add the ethyl 3-phenylbut-2-enoate (1.0 eq) dissolved in anhydrous, degassed methanol.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/MS.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (R)-3-phenylbutanoate.

Expected Outcome: High yield (>90%) and high enantioselectivity (>95% ee) are expected.[3] The absolute configuration of the product depends on the enantiomer of the BINAP ligand used.

Transfer Hydrogenation using a Hantzsch Ester and an Organocatalyst

This protocol outlines a metal-free, organocatalytic method for the asymmetric reduction of the C=C double bond.

Materials:

-

Ethyl 3-phenylbut-2-enoate

-

Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Chiral phosphoric acid or chiral secondary amine catalyst (e.g., a MacMillan catalyst)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the chiral organocatalyst (5-10 mol%).

-

Add the ethyl 3-phenylbut-2-enoate (1.0 eq) and the Hantzsch ester (1.2 eq).

-

Dissolve the components in the anhydrous solvent.

-

Stir the reaction mixture at room temperature or as specified by the catalyst system.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral ethyl 3-phenylbutanoate.

Expected Outcome: This method typically provides high yields and excellent enantioselectivities under mild conditions.[5]

Dissolving Metal/Hydride Reduction with Sodium Borohydride and Nickel(II) Chloride

This protocol provides a convenient and cost-effective method for the conjugate reduction of the double bond.

Materials:

-

Ethyl 3-phenylbut-2-enoate

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Anhydrous methanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-phenylbut-2-enoate (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in anhydrous methanol.[6]

-

Cool the green solution in an ice bath to 0 °C with stirring for 10-15 minutes.

-

While maintaining the temperature at 0 °C and stirring vigorously, add sodium borohydride (2.0 eq) portion-wise over 15-20 minutes. A black precipitate of nickel boride will form, and hydrogen gas will evolve.[6]

-

Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Once complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-phenylbutanoate.

Expected Outcome: This method is expected to give a high yield of the saturated ester.

Enzymatic Reduction using an Old Yellow Enzyme (OYE)

This protocol describes the highly enantioselective reduction of the C=C double bond using an ene-reductase from the OYE family.

Materials:

-

Ethyl 3-phenylbut-2-enoate

-

Lyophilized cells or purified Old Yellow Enzyme (OYE)

-

NAD(P)H cofactor

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility

-

Ethyl acetate for extraction

Procedure:

-

In a reaction vessel, prepare the buffer solution containing the cofactor regeneration system (e.g., glucose).

-

Add the NAD(P)H cofactor to the buffer.

-

Add the lyophilized cells or purified OYE.

-

Dissolve the ethyl 3-phenylbut-2-enoate in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC analysis of aliquots.

-

Once the reaction is complete, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Expected Outcome: This method is capable of producing the chiral product with exceptionally high enantiomeric excess (>99% ee) under environmentally benign conditions.[7]

Visualizations

Experimental Workflow for Dissolving Metal/Hydride Reduction

Caption: Workflow for the reduction of ethyl 3-phenylbut-2-enoate using NaBH₄/NiCl₂.

Signaling Pathway: Catalytic Cycle of Old Yellow Enzyme (OYE)

Caption: Simplified catalytic cycle of Old Yellow Enzyme for alkene reduction.

Logical Relationship: Asymmetric vs. Non-Asymmetric Reduction

Caption: Classification of reduction methods based on stereochemical outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. ethz.ch [ethz.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Biocatalysis- Enoate (Ene) Reductases - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Monitoring the Synthesis of Ethyl 3-phenylbut-2-enoate by Thin-Layer Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract